molecular formula C18H30N2O3S2 B6791350 N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide

N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide

Cat. No.: B6791350
M. Wt: 386.6 g/mol
InChI Key: QPOOLSYIYJCYQB-UHFFFAOYSA-N
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Description

N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide is a complex organic compound that features a piperidine ring substituted with a thiophene group, an oxane ring, and an ethanesulfonamide group

Properties

IUPAC Name

N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S2/c1-20-9-2-4-16(18(20)17-5-3-12-24-17)14-19-25(21,22)13-8-15-6-10-23-11-7-15/h3,5,12,15-16,18-19H,2,4,6-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOOLSYIYJCYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=CS2)CNS(=O)(=O)CCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene-2-carboxaldehyde and a suitable catalyst.

    Attachment of the Oxane Ring: The oxane ring is typically added through a nucleophilic substitution reaction involving an oxirane derivative.

    Formation of the Ethanesulfonamide Group: The ethanesulfonamide group is introduced via a sulfonation reaction using ethanesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative with different substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and oxane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted thiophene or oxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine and thiophene rings may facilitate binding to hydrophobic pockets, while the ethanesulfonamide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide
  • **this compound

Uniqueness

Compared to similar compounds, this compound is unique due to its combination of a piperidine ring with a thiophene group and an oxane ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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